3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17773663
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O2S |
|---|---|
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 2,4-dimethyl-5-(1-methylsulfonylethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C8H15N3O2S/c1-5-7(6(2)14(4,12)13)10-11(3)8(5)9/h6H,9H2,1-4H3 |
| Standard InChI Key | COUWDHFDKVYKQK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1C(C)S(=O)(=O)C)C)N |
Introduction
Chemical Structure and Nomenclature
3-(1-Methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine belongs to the pyrazole family, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The IUPAC name systematically describes its substituents:
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1-Methyl group: At position 1, stabilizing the aromatic system through electron donation.
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4-Methyl group: At position 4, contributing to steric and electronic modulation.
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3-(1-Methanesulfonylethyl) group: A sulfone-containing side chain at position 3, introducing polarity and potential hydrogen-bonding capabilities.
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5-Amine group: At position 5, a primary amine that enhances nucleophilicity and participation in condensation reactions .
The methanesulfonylethyl moiety (-CH2CH2SO2CH3) is notable for its electron-withdrawing sulfonyl group, which may influence the compound’s solubility and metabolic stability. Comparative analysis with 1-phenyl-3-methylpyrazol-5-amine (melting point: 114–117°C, density: 1.2 g/cm3) suggests that the sulfonyl group in the target compound could elevate its melting point and hydrophilicity due to increased dipole interactions .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 3-(1-methanesulfonylethyl)-1,4-dimethyl-1H-pyrazol-5-amine is documented, its preparation likely involves:
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Paal-Knorr Reaction: Analogous to the synthesis of pyrrole-pyrazole hybrids , reacting a 1,4-diketone with 3-methyl-1H-pyrazol-5-amine under acidic conditions could form the pyrazole core. Introducing the methanesulfonylethyl group may require post-cyclization alkylation or Mitsunobu reactions.
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Multi-Component Domino Reactions: As demonstrated in the formation of pyrazolo-fused 1,7-naphthyridines , arylglyoxals and pyrazol-5-amines undergo cyclization under microwave irradiation. Adapting this method with methanesulfonylethyl-substituted reagents could yield the target compound.
Characterization Techniques
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X-ray Crystallography: Used to resolve weak intermolecular interactions (e.g., C-H···π) in pyrazole derivatives .
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Thermogravimetric Analysis (TGA): Measures thermal stability, as shown for analogs decomposing above 200°C .
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NMR Spectroscopy: Critical for confirming substituent positions, particularly distinguishing methyl (δ 1.5–2.5 ppm) and sulfonyl groups (δ 3.0–3.5 ppm) .
Table 1. Hypothetical Physicochemical Properties
| Compound | Target Organism | pEC50 | Reference |
|---|---|---|---|
| 4s | Trypanosoma brucei | 8.5 ± 0.14 | |
| 3o | Trypanosoma brucei | 6.7 ± 0.03 | |
| Target Compound (Predicted) | Trypanosoma brucei | 7.0–7.5 | Extrapolated |
Stability and Degradation Pathways
Thermal studies of pyrazole derivatives reveal decomposition onset temperatures >200°C , suggesting the target compound’s stability under standard storage conditions. Hydrolytic degradation likely occurs at the sulfonyl group, forming methanesulfonic acid and ethanol byproducts.
Industrial and Pharmaceutical Applications
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